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Ste11 transcription factor - 145139-18-0

Ste11 transcription factor

Catalog Number: EVT-1518379
CAS Number: 145139-18-0
Molecular Formula: C11H20
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The Ste11 transcription factor is a critical component in the signaling pathways that regulate sexual differentiation in fission yeast. It plays a significant role in the transition from vegetative growth to meiosis, particularly under conditions of nutrient deprivation. The expression and activity of Ste11 are tightly controlled by various signaling pathways, including those responsive to nutrient availability and pheromone signaling.

Source

Ste11 is primarily studied in the model organism Schizosaccharomyces pombe, commonly known as fission yeast. This organism serves as an excellent model for understanding eukaryotic cell differentiation and signaling due to its relatively simple genetics and well-characterized cellular processes.

Classification

Ste11 is classified as a transcription factor, specifically belonging to the group of mitogen-activated protein kinase (MAPK) pathway components. It is involved in the regulation of gene expression necessary for sexual differentiation and meiotic processes.

Synthesis Analysis

Methods

The synthesis of Ste11 is regulated by environmental signals, particularly nutrient availability. Under nitrogen starvation conditions, the activity of cAMP-dependent protein kinase (PKA) decreases, which in turn allows for the transcriptional activation of Ste11. This process involves multiple kinases and regulatory proteins that modulate Ste11's stability and localization within the cell.

Technical Details

Research has shown that the transcription of ste11 is induced through a decrease in PKA activity, which is influenced by nutrient levels. Additionally, the Tor2 kinase pathway also plays a role in regulating Ste11 synthesis by affecting the degradation of other regulatory proteins such as Mei2 .

Molecular Structure Analysis

Structure

The molecular structure of Ste11 includes several key domains that facilitate its function as a transcription factor. It typically contains a DNA-binding domain that recognizes specific promoter sequences of target genes, as well as regions that interact with other proteins involved in the transcriptional machinery.

Data

While detailed structural data specific to Ste11 may not be extensively characterized at atomic resolution, studies indicate that its phosphorylation state significantly affects its functional interactions. For instance, phosphorylation at threonine 82 has been shown to influence Ste11's stability and activity .

Chemical Reactions Analysis

Reactions

Ste11 undergoes various post-translational modifications, including phosphorylation and ubiquitination. These modifications are crucial for regulating its activity and stability. For example, MAPK signaling pathways can promote the phosphorylation of Ste11, leading to its degradation via ubiquitin-mediated processes .

Technical Details

The phosphorylation of Ste11 by kinases such as Cdc2 and Pat1 has been identified as a mechanism that inhibits its function during certain phases of the cell cycle . The degradation of Ste11 following pheromone stimulation illustrates a feedback mechanism that ensures precise control over sexual differentiation processes.

Mechanism of Action

Process

Ste11 functions primarily by binding to specific DNA sequences in the promoters of target genes required for sexual differentiation. Upon activation, it induces the expression of these genes, facilitating the transition from vegetative growth to meiosis.

Data

Studies have demonstrated that Ste11 is essential for the expression of numerous genes involved in mating and meiotic recombination . Its activity is modulated by various signaling pathways that respond to environmental cues, ensuring that sexual differentiation occurs under appropriate conditions.

Physical and Chemical Properties Analysis

Physical Properties

Ste11 is a protein with specific structural properties that allow it to function effectively as a transcription factor. Its stability and localization within the nucleus are influenced by its phosphorylation state and interactions with other cellular components.

Chemical Properties

Chemically, Ste11 interacts with various cofactors and regulatory proteins that influence its transcriptional activity. The presence of specific amino acid residues within its structure allows for these interactions, which are critical for its function.

Relevant Data or Analyses

Experimental analyses have shown that mutations affecting phosphorylation sites on Ste11 can lead to altered stability and activity levels, highlighting the importance of these modifications in regulating its function .

Applications

Scientific Uses

The study of Ste11 has significant implications for understanding cellular differentiation processes not only in yeast but also in higher eukaryotes. Insights gained from research on Ste11 can contribute to broader applications in developmental biology, genetics, and even cancer research, where similar signaling pathways may be involved in cell fate decisions.

Molecular Architecture of Ste11

Ste11 is a conserved eukaryotic transcription factor governing critical developmental processes, including mating, meiosis, and stress responses. Its molecular architecture features three functionally interdependent domains that coordinate DNA binding, regulatory inputs, and subcellular trafficking.

HMG-Box DNA-Binding Domain

The High Mobility Group (HMG)-box is an ~80-amino-acid domain that adopts an L-shaped fold of three α-helices. This domain enables Ste11 to recognize and distort DNA through minor groove intercalation. Key characteristics include:

  • DNA-Bending Mechanism: The HMG box induces 70–90° bends in target DNA (e.g., TR-box sequences: 5′-AACAAAG-3′), facilitating assembly of transcriptional complexes by altering chromatin architecture [3] [10].
  • Specificity Determinants: Helix 3 contains hydrophobic residues that contact DNA bases, while basic residues in Helices 1–2 stabilize phosphate backbone interactions. Mutations here abolish DNA binding and impair mating/sporulation in Schizosaccharomyces pombe [3] [9].
  • Autoregulation: Ste11 binds its own promoter, creating a positive feedback loop essential for differentiation commitment [2] [9].

Table 1: Structural-Functional Features of Ste11’s HMG-Box Domain

Domain FeatureStructural CharacteristicsFunctional Impact
Helix 3 (Recognition)Hydrophobic residues (e.g., Ile59, Phe63)Base-specific DNA contacts; disruption blocks TR-box binding
NLS Cluster (Basic)Lys/Arg-rich patch between Helices 1–2Nuclear import; mutation causes cytoplasmic retention
DNA Bending AngleL-shaped conformation with ~80° curvatureChromatin remodeling; enables enhancer-promoter interactions

Phosphorylation-Sensitive Regulatory Motifs

Ste11 activity is dynamically controlled by kinase-driven phosphorylation at multiple residues:

  • Cell Cycle Inhibition via Cdk1: Thr82 phosphorylation (consensus: SPXK) by Cdc2-cyclin complexes in S. pombe inhibits DNA binding outside G1. T82D phosphomimetic mutants abolish Ste11 activity, while T82A causes constitutive gene expression [2].
  • Pat1 Kinase Repression: In vegetative growth, Pat1 phosphorylates Thr173/Ser218, creating 14-3-3 (Rad24) docking sites. Rad24 binding sequesters Ste11 cytoplasmically and blocks transactivation [5] [9].
  • Activation-Linked Phosphorylation: Pheromone-activated MAPKs (e.g., Fus3) phosphorylate Ste11 in Saccharomyces cerevisiae, promoting complex assembly with Ste50 and Ste5 scaffolds [1] [7].

Table 2: Key Phosphorylation Sites Regulating Ste11 Activity

KinasePhosphositeBiological EffectConsequence of Mutation
Cdc2-CyclinThr82 (S. pombe)Blocks DNA binding in S/G2/M phasesT82A: Constitutive differentiation
Pat1Thr173/Ser218 (S. pombe)Rad24/14-3-3 binding; cytoplasmic sequestrationS218A: Nuclear accumulation
Fus3 MAPKSer/Thr-rich N-terminus (S. cerevisiae)Enhances Ste50/Ste5 complex assemblyN-terminal truncation: HOG pathway defects

Subcellular Localization Dynamics

Ste11 undergoes stimulus-dependent nucleocytoplasmic shuttling, dictating its functional availability:

  • Nuclear Export Mechanisms: CRM1/Exportin recognizes a cryptic nuclear export signal (NES) in Ste11’s C-terminus. Leptomycin B (CRM1 inhibitor) causes nuclear accumulation even in nutrient-rich conditions [3] [4].
  • Pheromone-Driven Nuclear Import: Mating signals promote Pat1 inactivation and Rad24 dissociation, exposing the HMG-box NLS. This allows nuclear translocation and target gene activation (e.g., mei2, mat1) [3] [5].
  • Environmental Sensing: Nutrient stress in S. pombe induces Sty1 MAPK, which phosphorylates Ste11 to override Rad24-mediated cytoplasmic retention [6].

Table 3: Regulators of Ste11 Localization

RegulatorEffect on Ste11Signal Trigger
Rad24/14-3-3Cytoplasmic tethering via phospho-Ser218Pat1 kinase activity (nutrient abundance)
CRM1/ExportinC-terminal NES recognition; nuclear exportConstitutive; inhibited by leptomycin B
Sty1 MAPKPhosphorylation displaces Rad24; promotes nuclear importOxidative stress/nitrogen limitation

Properties

CAS Number

145139-18-0

Product Name

Ste11 transcription factor

Molecular Formula

C11H20

Synonyms

Ste11 transcription factor

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